molecular formula C20H16Cl2N2O3 B2748084 N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide CAS No. 425631-08-9

N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Cat. No. B2748084
M. Wt: 403.26
InChI Key: NTBXOBZPQDLMNF-UHFFFAOYSA-N
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Description

N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide , also known by its chemical formula C~17~H~12~Cl~2~N~2~O~2~, is a synthetic organic compound. It belongs to the class of carboxamides and contains a furan ring. This compound exhibits interesting pharmacological properties and has been the subject of scientific investigation.



Synthesis Analysis

The synthesis of N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. The most common approach is the reaction between a chloro-substituted aniline derivative and a furan-2-carboxylic acid derivative. Detailed studies on the optimization of reaction conditions, reagents, and yields are essential for efficient synthesis.



Molecular Structure Analysis

The molecular structure of N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide reveals its key features:



  • The furan ring contributes to its aromaticity and influences its reactivity.

  • The dichlorophenyl group provides steric hindrance and affects binding interactions.

  • The amide functional group plays a crucial role in its biological activity.



Chemical Reactions Analysis

N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide may participate in various chemical reactions:



  • Hydrolysis of the amide bond under acidic or basic conditions.

  • Esterification or amidation reactions to modify its functional groups.

  • Oxidation or reduction reactions to alter its oxidation state.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point: Varies depending on the crystalline form.

    • Solubility: Soluble in organic solvents (e.g., DMSO, methanol).

    • Color: Typically pale yellow to white.



  • Chemical Properties :

    • Stability: Sensitive to light and moisture.

    • Reactivity: May undergo nucleophilic or electrophilic reactions.

    • Spectroscopic Data: NMR, IR, and mass spectrometry data provide insights into its structure.




Safety And Hazards


  • Toxicity : Limited data are available regarding acute toxicity. Caution should be exercised during handling and synthesis.

  • Environmental Impact : Assess its potential impact on aquatic ecosystems and soil.

  • Personal Protective Measures : Use appropriate protective gear (gloves, goggles) when working with this compound.


Future Directions


  • Biological Studies : Investigate its pharmacological activity, potential targets, and therapeutic applications.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or reduce toxicity.

  • Formulation Development : Design suitable delivery systems (e.g., nanoparticles, prodrugs).

  • Clinical Trials : Evaluate its safety and efficacy in relevant disease models.


properties

IUPAC Name

N-[1-(2,5-dichloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-12-4-6-13(7-5-12)18(25)19(24-20(26)17-3-2-10-27-17)23-16-11-14(21)8-9-15(16)22/h2-11,19,23H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBXOBZPQDLMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dichloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

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